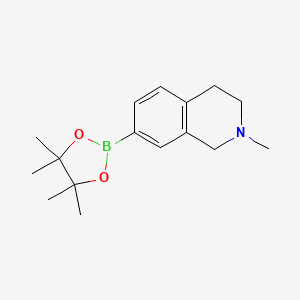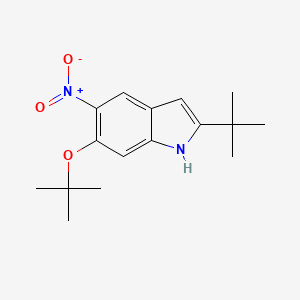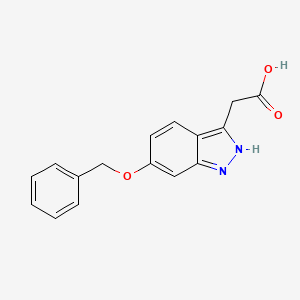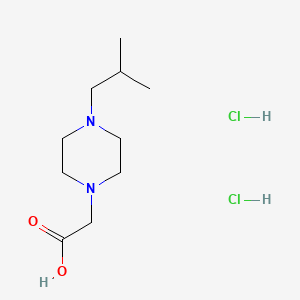
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
Übersicht
Beschreibung
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MI-2, and it is a potent inhibitor of the MDM2-p53 protein-protein interaction.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole involves its ability to inhibit the MDM2-p53 protein-protein interaction. This interaction plays a critical role in the regulation of the p53 tumor suppressor pathway. By disrupting this interaction, MI-2 activates the p53 pathway and promotes apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a potent effect on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been investigated for its potential applications in other areas of research, including neurodegenerative diseases and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole in lab experiments is its potency and specificity for the MDM2-p53 protein-protein interaction. This compound has been shown to have a high affinity for this interaction, making it an effective tool for studying the p53 pathway. However, one limitation of using MI-2 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole. One area of interest is the development of more potent and specific inhibitors of the MDM2-p53 protein-protein interaction. Another direction is the investigation of MI-2's potential applications in other areas of research, including neurodegenerative diseases and viral infections. Additionally, more research is needed to determine the potential toxic effects of this compound and its suitability for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by activating the p53 tumor suppressor pathway. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dipyridin-4-ylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZYNIPQHSSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698558 | |
| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24113-74-4 | |
| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B1504521.png)


![1-[2-Hydroxy-2(2-thienyl)ethyl]pyridinium bromide](/img/structure/B1504527.png)


